molecular formula C11H12FN3 B13235897 N-(3-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine

N-(3-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13235897
M. Wt: 205.23 g/mol
InChI Key: STSHQFOBMGESCC-UHFFFAOYSA-N
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Description

N-(3-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-based compound characterized by a 1-methylpyrazole core substituted at the 4-position with an amine-linked 3-fluoro-5-methylphenyl group. This structure combines electron-withdrawing (fluoro) and electron-donating (methyl) substituents on the aromatic ring, which modulate electronic and steric properties critical for biological activity and pharmacokinetics. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes such as kinases .

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

N-(3-fluoro-5-methylphenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H12FN3/c1-8-3-9(12)5-10(4-8)14-11-6-13-15(2)7-11/h3-7,14H,1-2H3

InChI Key

STSHQFOBMGESCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)NC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The pyrazole moiety can be synthesized via cyclocondensation reactions involving 1,3-diketones and hydrazine derivatives. For example, 1-methyl-1H-pyrazol-4-amine derivatives are prepared by reacting appropriate 1,3-diketones with hydrazine hydrate under controlled conditions, as reported in related pyrazole synthesis literature.

Typical procedure:

  • React 1,3-diketone (e.g., 1-methyl-3-oxobutan-1-one) with hydrazine hydrate in ethanol or another suitable solvent.
  • Heat under reflux for several hours to promote cyclization.
  • Isolate the pyrazole product by filtration or extraction.

N-Methylation of Pyrazole

N-Methylation of the pyrazole nitrogen is achieved by alkylation using methyl iodide or methyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Reaction conditions:

  • Dissolve pyrazole intermediate in an aprotic solvent like dimethylformamide (DMF).
  • Add sodium hydride to deprotonate the nitrogen.
  • Slowly add methyl iodide at 0 °C to control reaction rate.
  • Stir at ambient temperature for 18–24 hours.
  • Work-up involves aqueous quenching, extraction with ethyl acetate, drying, and purification by recrystallization or chromatography.

Preparation of 3-Fluoro-5-methylphenylamine

The aromatic amine moiety, 3-fluoro-5-methylphenylamine, is typically prepared via electrophilic aromatic substitution introducing fluorine onto a methyl-substituted aniline or via reduction of corresponding nitro precursors.

Key points:

  • Fluorination can be achieved using selective fluorinating agents under controlled conditions to avoid over-substitution.
  • Alternatively, 3-fluoro-5-methyl nitrobenzene can be reduced to the amine using catalytic hydrogenation or chemical reductants.
  • Purification is critical to obtain high-purity amine for subsequent coupling.

Coupling of Pyrazole Amine with Aromatic Amine

The final step involves coupling the 1-methyl-1H-pyrazol-4-amine with the 3-fluoro-5-methylphenyl amine to form the target This compound .

Methods include:

  • Direct nucleophilic substitution if a suitable leaving group is present on the pyrazole derivative.
  • Amide bond formation via activation of carboxylic acid derivatives of pyrazole intermediates with coupling agents such as carbonyldiimidazole (CDI) or thionyl chloride to form acid chlorides, followed by reaction with the aromatic amine.
  • Use of Suzuki coupling or Buchwald-Hartwig amination protocols if halogenated pyrazole intermediates are available.

Representative Synthesis Protocol

Step Reagents & Conditions Product Yield (%) Notes
1 1,3-diketone + hydrazine hydrate, reflux in ethanol 1-methyl-1H-pyrazol-4-amine 75–85 Cyclocondensation step
2 Pyrazole + NaH + CH3I in DMF, 0 °C to RT, 20 h N-methyl-1H-pyrazol-4-amine 70–80 N-methylation
3 Aromatic fluorination or reduction of nitro precursor 3-fluoro-5-methylphenylamine 60–90 Electrophilic substitution or reduction
4 Acid chloride formation from pyrazole carboxylic acid + aromatic amine coupling This compound 65–75 Amide bond formation

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography with ethyl acetate/petroleum ether mixtures is commonly used to purify intermediates and final products.
  • Recrystallization: Often employed from solvents like ethanol or ethyl acetate to improve purity.
  • Spectroscopic characterization: ^1H-NMR, ^13C-NMR, and mass spectrometry confirm the structure and purity of the compound.
  • Melting point determination: Used to assess compound identity and purity.

Summary of Key Reaction Parameters

Parameter Typical Range Impact on Synthesis
Reaction temperature 0 °C to reflux Controls reaction rate and selectivity
Solvent DMF, THF, ethanol Solubility and reactivity of intermediates
Reaction time 2–24 hours Completeness of conversion
Base used NaH, K2CO3 Deprotonation efficiency for alkylation
Purification method Chromatography, recrystallization Product purity and yield

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

  • N-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine Derivatives :

    • Example : CDK2 inhibitors (e.g., compound 35 in ) feature pyrimidine cores with pyrazole substituents at the 4- or 5-positions. Regioisomerism (4- vs. 5-pyrazole substitution) significantly impacts inhibitory potency, with 5-substituted pyrazoles showing reduced activity due to steric clashes in the ATP-binding pocket .
    • Key Difference : The target compound’s 3-fluoro-5-methylphenyl group enhances π-π stacking and hydrophobic interactions compared to simpler fluorophenyl groups in CDK2 inhibitors.
  • In contrast, the 3-fluoro-5-methylphenyl group balances hydrophobicity and electronic effects, favoring target engagement in polar binding sites.

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Biological Target Synthesis Method Key Finding Reference
N-(3-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine Pyrazole-4-amine 3-Fluoro-5-methylphenyl Kinases (e.g., BTK, CDK2) Buchwald-Hartwig amination Balances hydrophobicity and electronic effects for target engagement
5-Fluoro-N-(1-methyl-1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine (35) Pyrimidine-pyrazole Pyrazole (C4 and C5) CDK2 Suzuki + Buchwald-Hartwig 5-Pyrazole substitution reduces activity vs. 4-substitution
BIIB068 (BTK inhibitor) Pyrimidine-pyrazole Chloropyrimidine + 4-amine BTK Buchwald-Hartwig 4-Amine critical for hinge region binding
4'-(3-Fluoro-5-methylphenyl)-terpyridine (3) Terpyridine 3-Fluoro-5-methylphenyl N/A (Material Science) One-pot synthesis Fluorine enhances π-stacking in crystal packing

Biological Activity

N-(3-Fluoro-5-methylphenyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H12FN3
  • Molecular Weight : 205.23 g/mol
  • IUPAC Name : this compound

The structure of this compound includes a fluorine atom and a methyl group on the phenyl ring, which are critical for its biological activity. Its unique pyrazole core contributes to its interaction with various biological targets.

Preliminary studies indicate that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may play a role in its antimicrobial and anticancer properties.
  • Receptor Modulation : It interacts with specific receptors, potentially altering signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Activity : Research suggests that it may possess significant antimicrobial properties, making it a candidate for further pharmacological evaluation.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Case Study 1 : A study demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties:

  • Case Study 2 : In vitro tests showed that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
Linifanib (ABT-869)Kinase inhibitor structureDeveloped for cancer treatment; different target specificity
N-(2-Fluoro-5-methylphenyl)-3-phenylpropanamideSimilar phenyl substitutionDifferent functional group at nitrogen; moderate anticancer activity
2-Fluoro-N-(2-fluoro-5-methylphenyl)benzamideContains an amide groupDistinct chemical reactivity; limited biological data

Research Findings

Recent literature has provided insights into the synthesis and biological evaluation of pyrazole derivatives, including this compound.

Key Studies

  • Synthesis and Evaluation : A review highlighted the synthesis pathways for pyrazole derivatives and their biological activities from 2018 to 2021, noting that compounds with similar scaffolds often exhibit varying efficacy based on structural modifications .
  • Pharmacological Assessment : Another study evaluated the pharmacological profiles of several pyrazole derivatives, revealing that modifications at the phenyl ring significantly influenced their biological activities .

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